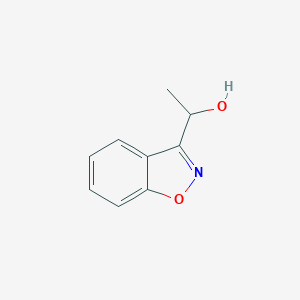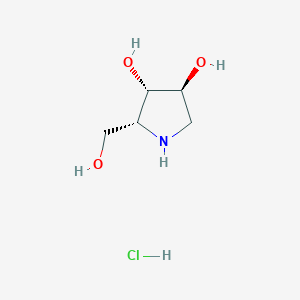
2-(2-溴苯基)-1H-咪唑
描述
2-(2-Bromophenyl)-1H-imidazole, commonly referred to as 2-bromoimidazole, is an organic compound with a unique structure and properties that make it a valuable chemical in the laboratory. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure, and is used in a variety of scientific research applications.
科学研究应用
抗菌特性: 咪唑衍生物,包括2-(2-溴苯基)-1H-咪唑,显示出强大的抗菌活性。这些化合物已经对不同的微生物菌株进行了测试,如白念珠菌,并表现出显著的功效 (Narwal et al., 2012)。
合成和表征: 各种研究已经集中在咪唑衍生物的合成和表征上。例如,合成1-(2,6-二甲基-4-溴苯基)咪唑及其通过核磁共振光谱学的表征已经有文献记录,突出了该化合物在不同化学应用中的潜力 (Zhou Zhong-gao, 2011)。
分子对接和药物设计: 咪唑衍生物已经被分析其与各种蛋白质的相互作用,使用分子对接等技术。这种方法对于药物设计很有用,因为它有助于理解这些化合物如何抑制或调节靶蛋白的活性 (Jayashree et al., 2019)。
反应性和物理化学研究: 已经通过光谱技术和计算研究探索了咪唑衍生物的反应性,包括2-(2-溴苯基)-1H-咪唑。这些研究提供了关于它们的化学特性和在各个领域中潜在应用的见解 (Hossain et al., 2018)。
抗癌特性: 一些研究表明,某些咪唑衍生物表现出抗癌活性。这突显了这些化合物在新型抗癌药物开发中的潜力 (Karam et al., 2021)。
催化和复杂分子的合成: 咪唑衍生物已被用作合成复杂分子的中间体,展示了它们在催化过程和有机合成中的实用性 (Dong et al., 2018)。
作用机制
Target of Action
Bromophenyl compounds are often used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Action Environment
It is known that the success of suzuki–miyaura coupling reactions, in which bromophenyl compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
未来方向
属性
IUPAC Name |
2-(2-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTCUTLBCVWIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434909 | |
| Record name | 2-(2-bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162356-38-9 | |
| Record name | 2-(2-bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-(2-bromophenyl)-1H-imidazole in organic synthesis?
A1: 2-(2-Bromophenyl)-1H-imidazole serves as a versatile building block for synthesizing more complex nitrogen-containing heterocycles. Its reactivity stems from the bromine atom, which readily participates in various coupling reactions. [, ]
Q2: What specific reactions involving 2-(2-bromophenyl)-1H-imidazole are highlighted in the research?
A2: The research focuses on utilizing 2-(2-bromophenyl)-1H-imidazole in copper-catalyzed Ullmann-type coupling reactions. For instance:
- Tandem C-N Coupling and Cyclization: Reacting 2-(2-bromophenyl)-1H-imidazole with formamide in the presence of a copper catalyst yields imidazo[1,2-c]quinazoline derivatives. This reaction proceeds through an initial Ullmann-type C-N coupling followed by intramolecular dehydrative cyclization. []
- Double Ullmann Coupling: Reacting 2-(2-bromophenyl)-1H-imidazole with 2-bromophenols under copper catalysis and in the presence of cesium carbonate forms dibenzo[b,f]imidazo[1,2-d][1,4]oxazepine derivatives. This reaction involves two consecutive Ullmann coupling steps. []
Q3: Why is 2-(2-bromophenyl)-1H-imidazole particularly useful for creating fused heterocyclic systems?
A3: The structure of 2-(2-bromophenyl)-1H-imidazole is particularly advantageous for constructing fused heterocycles because:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)





![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)




